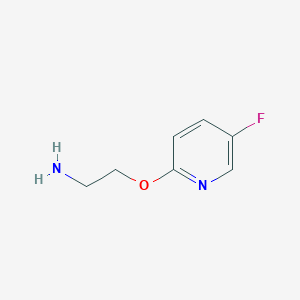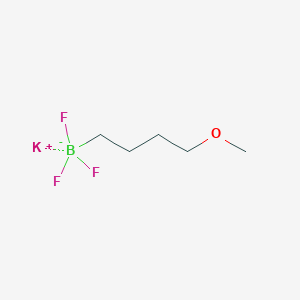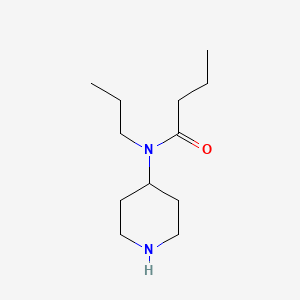
2-Methyl-4-(4-methylcyclohexyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(4-methylcyclohexyl)butanoic acid is an organic compound with the molecular formula C11H20O2 It is a derivative of butanoic acid, featuring a methyl group and a methylcyclohexyl group attached to the butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(4-methylcyclohexyl)butanoic acid typically involves the alkylation of butanoic acid derivatives with 4-methylcyclohexyl compounds. One common method includes the reaction of 4-methylcyclohexyl bromide with butanoic acid in the presence of a strong base such as sodium hydride. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The product is typically purified through distillation or recrystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-(4-methylcyclohexyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methyl and cyclohexyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2-Methyl-4-(4-methylcyclohexyl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-(4-methylcyclohexyl)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylbutanoic acid: A simpler analog with similar structural features but lacking the cyclohexyl group.
4-(Methylthio)butanoic acid: Contains a sulfur atom, offering different chemical properties and reactivity.
4-Methylpentyl 2-methylbutanoate: An ester derivative with distinct physical and chemical characteristics.
Uniqueness
2-Methyl-4-(4-methylcyclohexyl)butanoic acid is unique due to the presence of both a methyl group and a methylcyclohexyl group, which confer specific steric and electronic properties. These features make it a valuable compound for various synthetic and research applications .
Propiedades
Fórmula molecular |
C12H22O2 |
|---|---|
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
2-methyl-4-(4-methylcyclohexyl)butanoic acid |
InChI |
InChI=1S/C12H22O2/c1-9-3-6-11(7-4-9)8-5-10(2)12(13)14/h9-11H,3-8H2,1-2H3,(H,13,14) |
Clave InChI |
IKSITPRWDWTZQL-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)CCC(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[4-(3-Chloropyridin-4-yl)-1,3-thiazol-2-yl]morpholine](/img/structure/B13528930.png)


![3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B13528949.png)
![5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]hydrochloride](/img/structure/B13528958.png)


![6-Amino-3-(ethoxymethyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13528994.png)

![rac-5-({[(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-2-methylfuran-3-carboxylicacid,trans](/img/structure/B13529005.png)
![{1-[3-(dimethylamino)propyl]-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B13529009.png)

